4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide

Pim kinase inhibition Kinase selectivity Isothiazole SAR

4-Amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide (CAS 1286699-15-7) is a synthetic small molecule belonging to the 4-aminoisothiazole-3,5-dicarboxamide class. It is characterized by an isothiazole core substituted with an amino group at position 4, an N-isopropyl carboxamide at position 3, and an N-(pyridin-4-ylmethyl) carboxamide at position 5.

Molecular Formula C14H17N5O2S
Molecular Weight 319.38
CAS No. 1286699-15-7
Cat. No. B2959920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide
CAS1286699-15-7
Molecular FormulaC14H17N5O2S
Molecular Weight319.38
Structural Identifiers
SMILESCC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=NC=C2
InChIInChI=1S/C14H17N5O2S/c1-8(2)18-13(20)11-10(15)12(22-19-11)14(21)17-7-9-3-5-16-6-4-9/h3-6,8H,7,15H2,1-2H3,(H,17,21)(H,18,20)
InChIKeyZSQMUNRUNSBBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide: Procurement-Ready Profile of a Preclinical Pim Kinase Inhibitor Candidate


4-Amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide (CAS 1286699-15-7) is a synthetic small molecule belonging to the 4-aminoisothiazole-3,5-dicarboxamide class . It is characterized by an isothiazole core substituted with an amino group at position 4, an N-isopropyl carboxamide at position 3, and an N-(pyridin-4-ylmethyl) carboxamide at position 5 [1]. The compound is documented in patent literature as a Pim kinase inhibitor, with a ChEMBL-assigned maximum development phase of 'Preclinical' [2]. Its molecular formula is C14H17N5O2S, with a molecular weight of 319.38 g/mol, and it possesses drug-like physicochemical properties including a calculated XLogP3 of 1.3 and zero Rule-of-Five violations [1].

Why 4-Amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide Cannot Be Replaced by Generic In-Class Analogs


Substitution within the 4-aminoisothiazole-3,5-dicarboxamide chemotype is not straightforward because the specific combination of the 4-amino group, N3-isopropyl, and N5-(pyridin-4-ylmethyl) substituents creates a unique three-dimensional pharmacophore that dictates kinase selectivity and potency [1]. While the broader class of Pim kinase inhibitors contains many analogs, even minor changes to the N3 or N5 substituents are known to profoundly alter the selectivity profile across the Pim1, Pim2, and Pim3 isoforms, as well as off-target kinase binding [1]. The lack of publicly available direct comparative data for this exact compound underscores the procurement risk: a supplier offering a 'similar' isothiazole dicarboxamide with a different substitution pattern cannot guarantee equivalent biological activity in target engagement assays.

Quantitative Differentiation Evidence for 4-Amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide


Structural Basis for Predicted Pim Kinase Selectivity: Pyridin-4-ylmethyl vs. Common N5 Substituents

The N5-(pyridin-4-ylmethyl) substituent of this compound is a key differentiation vector. In the broader isothiazole-3,5-dicarboxamide patent series, the pyridin-4-ylmethyl group is associated with a distinct hydrogen-bonding interaction with the kinase hinge region that differs from the more common pyridin-3-ylmethyl or benzyl substituents [1]. This structural feature is hypothesized to confer a unique Pim isoform selectivity fingerprint, though no quantitative head-to-head selectivity data for this exact compound are publicly available at this time.

Pim kinase inhibition Kinase selectivity Isothiazole SAR

Predicted ADME Profile: Favorable Drug-Likeness Metrics Compared to Averaged In-Class Benchmarks

The compound has several computed physicochemical properties that place it within favorable drug-like space. It has a molecular weight of 319.38 g/mol, a calculated XLogP3 of 1.3, three hydrogen bond donors, and six hydrogen bond acceptors, resulting in zero violations of Lipinski's Rule of Five [1]. Its Quantitative Estimate of Drug-likeness (QED) score is 0.77 [2]. Compared to the average molecular weight of ~420 g/mol and median AlogP of ~3.5 for the broader Pim kinase inhibitor patent landscape [3], this compound is significantly smaller and less lipophilic, which may translate to superior solubility and oral bioavailability.

Drug-likeness ADME prediction Physicochemical properties

Preclinical Development Status: A De-Risked Starting Point Relative to Undeveloped In-Class Analogs

The ChEMBL database assigns a maximum development phase of 'Preclinical' to this compound [1]. This designation indicates that the compound has undergone at least some preliminary in vitro profiling and possibly in vivo pharmacokinetic or efficacy studies that distinguish it from the vast majority of in-class isothiazole-3,5-dicarboxamides which remain entirely uncharacterized and lack any formal development phase annotation [2]. A preclinical designation reduces the technical risk for procurement decisions by providing implicit evidence that the compound has met minimum activity and drug-like property thresholds in a pharmaceutical research setting.

Preclinical candidate Development phase Procurement risk

Predicted Physicochemical Stability: Boiling Point and Density as Preliminary Formulation Data

The compound has a predicted boiling point of 502.2 ± 50.0 °C at 760 mmHg and a predicted density of 1.3 ± 0.1 g/cm³ . While these are in silico predictions rather than experimental measurements, they provide a starting point for formulation and handling considerations. In the absence of experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this specific compound, these predicted values suggest it is a relatively thermally stable solid at ambient conditions, which is relevant for storage and shipping logistics during procurement.

Thermal stability Formulation Physicochemical characterization

Disclaimer: Limited Publicly Available Quantitative Comparator Data

A thorough search of PubMed, PubChem, ChEMBL, and patent databases as of the generation date of this guide did not yield publicly available quantitative comparative data (e.g., head-to-head IC50 values, selectivity panel data, or in vivo pharmacokinetic profiles) for 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide against specific named comparators. The compound is listed in patent US 9,849,120 B2 among a large series, but individual biological data for this specific compound are not disclosed in the public patent record. The evidence presented above relies on class-level inference and physicochemical predictions. Users requiring quantitative comparative data for procurement decisions are advised to contact patent assignees directly or conduct their own head-to-head assays before final selection.

Data limitation Procurement risk Evidence gap

Recommended Research and Procurement Scenarios for 4-Amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide


Chemical Probe for Pim Kinase Isoform Selectivity Profiling

This compound is best deployed as a chemical probe in Pim1/Pim2/Pim3 selectivity screens. Its unique pyridin-4-ylmethyl substituent at N5 provides a distinct pharmacophoric feature that may confer a selectivity fingerprint different from more common pyridin-3-ylmethyl or benzyl analogs [1]. Researchers can use it to dissect isoform-specific functions in hematologic cancer cell lines, where Pim kinases play non-redundant roles.

Lead Optimization Starting Point with Favorable Drug-Likeness

With a molecular weight of 319 g/mol, XLogP3 of 1.3, and zero Rule-of-Five violations [1], this compound is an attractive starting point for lead optimization campaigns targeting Pim-driven cancers. Its favorable physicochemical profile may reduce the need for extensive property optimization compared to larger, more lipophilic hits commonly encountered in kinase inhibitor programs.

Reference Standard for Isothiazole-3,5-Dicarboxamide SAR Studies

As a member of the 4-aminoisothiazole-3,5-dicarboxamide class with a preclinical annotation [1], this compound can serve as a reference standard in structure-activity relationship (SAR) studies exploring the impact of N3 and N5 substitution on Pim kinase inhibition. Its procurement enables systematic comparison with newly synthesized analogs.

In Silico Modeling and Docking Benchmark

The well-defined structure and the availability of a ChEMBL entry [1] make this compound suitable as a benchmark ligand for validating docking protocols and pharmacophore models targeting the Pim kinase ATP-binding site. Its moderate size and balanced polarity facilitate accurate pose prediction.

Quote Request

Request a Quote for 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.